Isovaleric Acid-d9

Catalog No.
S1773027
CAS No.
344298-81-3
M.F
C5H10O2
M. Wt
111.188
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovaleric Acid-d9

CAS Number

344298-81-3

Product Name

Isovaleric Acid-d9

IUPAC Name

2,2,3,4,4,4-hexadeuterio-3-(trideuteriomethyl)butanoic acid

Molecular Formula

C5H10O2

Molecular Weight

111.188

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D

InChI Key

GWYFCOCPABKNJV-CBZKUFJVSA-N

SMILES

CC(C)CC(=O)O

Synonyms

3-(Methyl-d3)-butanoic-2,2,3,4,4,4-d6 Acid; 3-Methyl-butanoic Acid-d9; 3-Methyl-1-butanoic acid-d9; 3-Methyl-n-butyric Acid-d9; 3-Methylbutanoic Acid-d9; 3-Methylbutyrate-d9; 3-Methylbutyric Acid-d9; Isopropyl-acetic Acid-d9; Delphinic Acid-d9; Isop
  • Investigating metabolic pathways: Researchers can use isovaleric acid-d9 to trace the metabolic pathways of isovaleric acid in living organisms. When incorporated into a molecule, the deuterium atoms act as a label, allowing scientists to track the molecule's movement and transformation through various biochemical processes. This information can be crucial for understanding how the body uses and breaks down isovaleric acid. [Source: National Institutes of Health - ]
  • Studying the effects of isovaleric acid on biological systems: By comparing the effects of isovaleric acid-d9 with those of regular isovaleric acid, researchers can gain insights into the specific roles of hydrogen atoms in the molecule's biological activity. This information can be valuable for developing new drugs or understanding the mechanisms of diseases associated with abnormal isovaleric acid levels. [Source: Wiley - ]
  • Developing new analytical methods: Isovaleric acid-d9 can be used as an internal standard in mass spectrometry and other analytical techniques. An internal standard is a known compound added to a sample to help researchers accurately measure the concentration of the target molecule. The deuteration of isovaleric acid-d9 allows it to be distinguished from the endogenous (naturally occurring) isovaleric acid in a sample, improving the accuracy and reliability of the analysis. [Source: Royal Society of Chemistry - ]

Isovaleric Acid-d9, also known by its chemical formula C5D9O2 and CAS number 344298-81-3, is a stable isotope-labeled derivative of isovaleric acid. This compound features a deuterated structure, where nine hydrogen atoms are replaced with deuterium, enhancing its utility in various analytical applications such as mass spectrometry and nuclear magnetic resonance spectroscopy. Isovaleric acid itself is a five-carbon branched-chain carboxylic acid, recognized for its distinctive odor and presence in various biological systems.

Isovaleric acid-d9 is primarily a tracer molecule. Because the deuterium atoms are heavier isotopes of hydrogen, they can be distinguished from regular hydrogen atoms using techniques like mass spectrometry []. This allows scientists to track the metabolism or movement of isovaleric acid within a system without affecting its inherent biological function [].

For example, researchers might use isovaleric acid-d9 to study the role of isovaleric acid in specific metabolic pathways or investigate its absorption and elimination rates in an organism [].

  • Acid-Base Reactions: Isovaleric Acid-d9 can donate protons to bases, forming corresponding carboxylate anions.
  • Esterification: It can react with alcohols to form esters in the presence of acid catalysts.
  • Reduction Reactions: The carboxylic acid group can be reduced to primary alcohols or further to hydrocarbons.
  • Decarboxylation: Under certain conditions, Isovaleric Acid-d9 may lose carbon dioxide, transforming into smaller aliphatic compounds.

The presence of deuterium allows for precise tracking of the compound during these reactions in metabolic studies and other experimental setups.

Isovaleric Acid-d9 is primarily used as a tracer in biological studies due to its stable isotope labeling. Research indicates that isovaleric acid can influence metabolic pathways, particularly in the context of amino acid metabolism. It is also involved in the production of certain volatile organic compounds by gut microbiota. The biological implications of Isovaleric Acid-d9 include:

  • Metabolic Tracing: Used to study metabolic pathways involving branched-chain amino acids.
  • Microbiome Studies: Investigates how gut bacteria metabolize short-chain fatty acids and their effects on health.

The synthesis of Isovaleric Acid-d9 typically involves the deuteration of isovaleric acid or its precursors. Common methods include:

  • Deuterated Solvents: Using deuterated solvents in reactions involving isovaleric acid to introduce deuterium.
  • Deuterium Exchange: Reacting isovaleric acid with deuterated reagents under controlled conditions to achieve selective deuteration.
  • Chemical Synthesis: Starting from simpler deuterated precursors through multi-step organic synthesis techniques.

These methods ensure a high degree of isotopic purity and yield for research applications.

Isovaleric Acid-d9 finds applications across various fields:

  • Analytical Chemistry: Utilized as an internal standard in mass spectrometry for quantifying metabolites.
  • Pharmacokinetics: Helps in studying drug metabolism and pharmacokinetics through isotopic labeling.
  • Metabolic Research: Used extensively in tracer studies to understand metabolic pathways involving branched-chain fatty acids.

Studies involving Isovaleric Acid-d9 often focus on its interactions with enzymes and other metabolites:

  • Enzyme Kinetics: Investigating how enzymes metabolize branched-chain fatty acids and their derivatives.
  • Metabolomic Profiling: Analyzing how Isovaleric Acid-d9 influences metabolic profiles in different biological systems.

These interaction studies provide insights into metabolic processes and the role of short-chain fatty acids in health and disease.

Isovaleric Acid-d9 shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Isovaleric AcidC5H10O2Non-deuterated form; commonly found in nature.
Valeric AcidC5H10O2Straight-chain version; lacks branching structure.
2-Methylbutyric AcidC5H10O2Similar branched structure but different branching position.
3-Methylbutyric AcidC5H10O2Another structural variant; different methyl group placement.

Isovaleric Acid-d9's unique feature lies in its stable isotope labeling, which enhances its utility for tracking and quantifying biological processes without altering the compound's inherent properties significantly.

Molecular Structure and Formula (C5HD9O2)

Isovaleric Acid-d9 represents a fully deuterated analog of isovaleric acid, characterized by the systematic replacement of all hydrogen atoms with deuterium isotopes [1] [2]. The compound maintains the same carbon backbone structure as its non-deuterated counterpart while exhibiting distinct isotopic properties that make it valuable for analytical applications [3].

The molecular formula of Isovaleric Acid-d9 is C5HD9O2, where the single hydrogen atom remains attached to the carboxyl group, while all other hydrogen positions are occupied by deuterium atoms [1] [2] [4]. The linear structural formula can be expressed as CD3CD(CD3)CD2COOH, clearly illustrating the branched-chain carboxylic acid structure with complete deuteration of the alkyl chain [4].

PropertyValue
Molecular FormulaC5HD9O2
Linear FormulaCD3CD(CD3)CD2COOH
Molecular Weight111.19 g/mol
Monoisotopic Mass111.124570
CAS Number344298-81-3
MDL NumberMFCD01074043
ChemSpider ID24532723
PubChem CID102601087

Table 1: Molecular Structure and Formula Data for Isovaleric Acid-d9

The compound exhibits a molecular weight of 111.19 g/mol, representing an increase of 9 mass units compared to the unlabeled isovaleric acid due to the incorporation of nine deuterium atoms [1] [2] [3]. This mass shift is designated as M+9, indicating the systematic addition of deuterium isotopes throughout the molecular structure [8]. The monoisotopic mass has been precisely determined as 111.124570, providing accurate mass data for high-resolution analytical applications [2].

Isotopic Enrichment Parameters

The isotopic enrichment characteristics of Isovaleric Acid-d9 represent critical parameters for its application as an analytical standard and tracer compound [6]. Commercial preparations typically achieve chemical purity levels ranging from 97% to 98%, ensuring minimal contamination from unlabeled or partially deuterated analogs [4] [6] [8].

ParameterValue
Chemical Purity≥97-98%
Isotopic Enrichment>95-99.3%
Deuterium Content (atom %)≥98 atom % D
Mass ShiftM+9

Table 2: Isotopic Enrichment Parameters for Isovaleric Acid-d9

The isotopic enrichment levels consistently exceed 95%, with optimal preparations achieving deuterium incorporation rates of 97.9% to 99.3% [6]. This high degree of isotopic purity is essential for applications requiring precise quantification and minimal interference from residual protonated species [6]. The deuterium content is specified as ≥98 atom % D, indicating near-complete substitution of hydrogen atoms with deuterium isotopes throughout the molecular structure [8].

The isotopic enrichment is maintained through specialized synthetic procedures that ensure complete deuteration while preserving the structural integrity of the carboxylic acid functionality [6]. Quality control measures include mass spectrometric verification of isotopic purity and nuclear magnetic resonance confirmation of deuterium incorporation at specific molecular positions [6].

Physical Properties

Appearance and Organoleptic Characteristics

Isovaleric Acid-d9 presents as a clear liquid at room temperature, maintaining the same physical appearance as its non-deuterated analog [7] [9]. The compound retains the characteristic branched-chain carboxylic acid structure, which influences its physical properties and handling characteristics [9].

The organoleptic properties of Isovaleric Acid-d9 are expected to closely resemble those of unlabeled isovaleric acid, which is known for its distinctive and unpleasant odor characteristic of short-chain fatty acids [16]. However, the deuterium substitution may result in subtle modifications to the volatile characteristics due to the altered vibrational frequencies associated with carbon-deuterium bonds compared to carbon-hydrogen bonds [21].

Solubility Profile

The solubility characteristics of Isovaleric Acid-d9 have been systematically evaluated for various solvent systems relevant to analytical applications [7]. In dimethyl sulfoxide, the compound demonstrates excellent solubility, achieving concentrations of 100 mg/mL (899.36 mM) with ultrasonic assistance [7]. This high solubility in polar aprotic solvents makes it suitable for preparation of stock solutions for analytical procedures [7].

Solvent SystemConcentrationMolarityNotes
DMSO100 mg/mL899.36 mMRequires ultrasonic treatment
10% DMSO/40% PEG300/5% Tween-80/45% saline≥2.5 mg/mL22.48 mMClear solution
10% DMSO/90% (20% SBE-β-CD in saline)≥2.5 mg/mL22.48 mMClear solution
10% DMSO/90% corn oil≥2.5 mg/mL22.48 mMClear solution

Table 3: Solubility Profile of Isovaleric Acid-d9 in Various Solvent Systems

The compound shows compatibility with aqueous buffer systems when combined with appropriate co-solvents, achieving concentrations of at least 2.5 mg/mL in various formulation matrices [7]. These solubility characteristics are particularly relevant for biological matrix applications and extraction procedures used in metabolomic studies [7].

Spectroscopic Characteristics

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of Isovaleric Acid-d9 exhibits characteristic fragmentation patterns that distinguish it from its non-deuterated analog and enable its use as an internal standard in quantitative analyses [6] [11]. Under electron impact ionization conditions, the molecular ion peak appears at m/z 111, corresponding to the deuterated molecular formula C5HD9O2 [6].

ParameterValueApplication
Molecular Ion (m/z)111Parent ion identification
Major Fragment Ion63Quantitative analysis
Retention Time Window6.65-7.00 minChromatographic separation
Dwell Time (SIM)8 msSelected ion monitoring
Ion ModeNegative ESIElectrospray ionization

Table 5: Mass Spectrometric Fragmentation Parameters for Isovaleric Acid-d9

The primary fragmentation pathway produces a base peak at m/z 63, representing a characteristic loss pattern from the molecular ion [6]. This fragmentation is consistent with typical carboxylic acid behavior under mass spectrometric conditions, involving cleavage adjacent to the carboxyl group with retention of deuterium labeling in the resulting fragment [6]. The retention time window for gas chromatography-mass spectrometry applications falls within 6.65-7.00 minutes, providing adequate chromatographic resolution for analytical separations [6].

In liquid chromatography-mass spectrometry applications, negative electrospray ionization mode is preferred, facilitating deprotonation of the carboxylic acid functionality [11]. The optimized dwell time of 8 ms in selected ion monitoring mode ensures adequate signal acquisition while maintaining chromatographic peak shape [6]. These parameters have been validated through systematic optimization studies involving multiple matrix types and concentration ranges [6].

Nuclear Magnetic Resonance Properties

The nuclear magnetic resonance characteristics of Isovaleric Acid-d9 are fundamentally altered by the extensive deuterium substitution throughout the molecular structure [10] [23]. Deuterium nuclear magnetic resonance spectroscopy provides the most direct analytical approach for characterizing the isotopic composition and structural verification of the compound [10].

The deuterium-1 nuclear magnetic resonance spectrum exhibits chemical shifts that closely correspond to the proton nuclear magnetic resonance pattern of unlabeled isovaleric acid, with minor isotope effects influencing the exact chemical shift positions [10] [23]. The multiple deuterium environments within the molecule produce distinct resonances corresponding to the methyl deuterons, methine deuteron, and methylene deuterons of the branched alkyl chain [10].

Conventional proton nuclear magnetic resonance analysis of Isovaleric Acid-d9 is limited to detection of residual proton signals, primarily from the carboxylic acid proton and any incompletely deuterated positions [10]. The intensity of these residual signals provides direct measurement of the isotopic enrichment level, with higher deuterium content corresponding to weaker proton signals [10].

Long-range deuterium isotope effects on carbon-13 nuclear magnetic resonance chemical shifts have been documented for deuterated carboxylic acids, with substitution effects extending through multiple bond connections [23]. These isotope shifts provide additional structural confirmation and can be used to verify the completeness of deuteration at specific molecular positions [23].

Infrared Spectroscopic Features

The infrared spectroscopic profile of Isovaleric Acid-d9 displays characteristic modifications compared to unlabeled isovaleric acid due to the systematic replacement of carbon-hydrogen bonds with carbon-deuterium bonds throughout the molecular structure [19] [21] [22]. The most prominent changes occur in the carbon-hydrogen stretching region, where the carbon-deuterium stretching vibrations appear at significantly lower frequencies [21] [22].

The carboxylic acid functionality retains its characteristic infrared absorption features, including the broad hydroxyl stretching absorption in the 3300-2500 cm⁻¹ region and the carbonyl stretching vibration near 1700 cm⁻¹ [19] [22]. The dimeric hydrogen bonding pattern typical of carboxylic acids produces the characteristic broad absorption profile with satellite bands at approximately 2670 and 2560 cm⁻¹ [22].

Spectral RegionNon-deuteratedDeuteratedAssignment
3300-2500 cm⁻¹BroadBroadOH stretching (COOH)
~2930 cm⁻¹StrongAbsentCH₂ antisymmetric stretch
~2850 cm⁻¹StrongAbsentCH₂ symmetric stretch
~2100 cm⁻¹AbsentStrongCD stretching vibrations
~1700 cm⁻¹StrongStrongC=O stretching
1420±20 cm⁻¹MediumModifiedOH deformation/C-O stretch
935±15 cm⁻¹MediumModifiedOut-of-plane OH deformation

Table 6: Comparative Infrared Spectroscopic Features of Isovaleric Acid and Isovaleric Acid-d9

The carbon-deuterium stretching vibrations appear in the 2200-2000 cm⁻¹ region, providing definitive confirmation of deuterium incorporation [21] [22]. This spectral region is typically free from interfering absorptions in organic molecules, making it diagnostic for deuterated compounds [21]. The absence of strong absorptions in the 3000-2800 cm⁻¹ region, where carbon-hydrogen stretching would normally appear, confirms the completeness of deuteration in the alkyl chain positions [22].

Deuteration Strategies

The synthesis of Isovaleric Acid-d9 requires specialized deuteration techniques to achieve high isotopic purity and chemical yield. Multiple deuteration strategies have been developed and optimized for branched-chain carboxylic acids, each offering distinct advantages in terms of selectivity, efficiency, and operational conditions [2] [3].

Catalytic Exchange Reactions

Catalytic hydrogen-deuterium exchange represents the most widely employed strategy for the synthesis of Isovaleric Acid-d9. This approach utilizes heterogeneous platinum group metal catalysts to facilitate the replacement of hydrogen atoms with deuterium under controlled conditions [4] [2] [5].

Platinum Group Metal Catalysis: The most effective catalytic systems employ palladium on carbon, platinum on carbon, or rhodium on carbon as heterogeneous catalysts [2] [3]. These catalysts operate through a coordinated mechanism involving the simultaneous activation of both deuterium oxide and the organic substrate. The process requires elevated temperatures (150-200°C) and can achieve deuterium incorporation rates of 80-99% [2] [6].

The mechanism involves the coordination of deuterium oxide and hydrogen gas to the metal catalyst surface, followed by oxidative addition of the carbon-hydrogen bonds of isovaleric acid [2]. The formation of platinum-carbon complexes facilitates hydrogen-deuterium exchange through intramolecular processes, ultimately leading to reductive elimination and formation of the deuterated product [2].

Microwave-Assisted Catalytic Exchange: Recent developments have introduced microwave heating technology to enhance the efficiency of catalytic exchange reactions [6]. Using platinum on alumina catalysts with microwave irradiation at 200°C, this method achieves remarkably high deuterium incorporation rates of 94-99% with significantly reduced reaction times [6]. The microwave approach offers superior heating efficiency and allows for precise temperature control, resulting in improved reproducibility and reduced energy consumption compared to conventional heating methods [6].

Multi-Stage Flow Synthesis: Advanced production methodologies have incorporated continuous flow synthesis systems that enable multiple deuteration stages in series [6]. This approach allows for progressive increase in deuterium content through sequential exchange reactions, ultimately achieving isotopic purities exceeding 98 atom% deuterium [6]. The flow synthesis method offers advantages in terms of scalability, process automation, and consistent product quality [6].

Synthetic Pathways from Deuterated Precursors

Alternative synthetic approaches utilize pre-deuterated starting materials to construct Isovaleric Acid-d9 through established organic transformations [7] [8] [9]. These methods offer enhanced regioselectivity and can provide access to specifically labeled isotopomers.

Biosynthetic Pathway Mimicry: Advanced synthetic routes have been developed that mimic the natural biosynthetic pathway of isovaleric acid from deuterated leucine precursors [11] [12]. This approach involves the controlled catabolism of deuterated branched-chain amino acids under enzymatic or biomimetic conditions, providing access to isotopically labeled carboxylic acid products with high stereochemical fidelity [11].

Electrochemical Deuteration from Precursors: Novel electrochemical methods have been developed that utilize deuterated precursors in proton-conducting membrane reactors [13]. This ambient temperature process (25°C) achieves deuterium incorporation rates of 80-98% while operating under environmentally benign conditions without requiring high-pressure deuterium gas [13].

Purification Techniques

The purification of Isovaleric Acid-d9 requires specialized techniques that can effectively separate the deuterated product from non-deuterated impurities, synthetic byproducts, and residual starting materials while maintaining isotopic integrity [14] [15] [16].

Fractional Distillation: This technique exploits the isotope effect on vapor pressure to achieve separation of deuterated and non-deuterated compounds [16] [17]. The process typically achieves purities of 95-98% with recoveries of 85-95%, requiring 4-8 hours of operation under carefully controlled temperature and pressure conditions [17]. The method is particularly effective for volatile carboxylic acids due to their favorable vapor pressure characteristics.

Gas Chromatographic Separation: High-resolution gas chromatography provides exceptional separation efficiency for isotopically labeled compounds [18] [19]. This technique can achieve purities of 98-99.5% with recoveries of 90-98% in 1-3 hours of analysis time [18]. The method relies on the subtle differences in volatility and molecular interactions between deuterated and non-deuterated species to achieve baseline separation.

Liquid-Liquid Extraction: Differential solubility-based separations utilize the slight polarity differences between deuterated and non-deuterated compounds [20]. Optimized extraction protocols using diethyl ether and aqueous phases with appropriate salting-out agents can achieve purities of 90-95% with recoveries of 80-90% [20]. The addition of sodium dihydrogen phosphate as a salting-out agent has been shown to increase extraction efficiency by approximately 1.5-fold compared to salt-free extractions [20].

Column Chromatographic Methods: Advanced chromatographic techniques employing specialized stationary phases designed for isotope separation can achieve purities of 94-98% with recoveries of 75-90% [14] [21]. These methods typically require 3-6 hours of operation and utilize adsorption and partition mechanisms to achieve separation.

Quality Control and Analytical Validation

Comprehensive quality control protocols are essential for ensuring the chemical and isotopic purity of Isovaleric Acid-d9 products [15] [22] [23]. These protocols encompass multiple analytical techniques to verify product specifications and assess impurity profiles.

Method Validation Framework: Analytical methods must be validated according to established guidelines that include assessments of linearity, accuracy, precision, detection limits, and specificity [24] [25]. The validation process requires the analysis of reference standards, blank samples, and spiked recovery samples across multiple concentration levels [24]. Acceptance criteria typically specify relative standard deviations of ≤5% for precision measurements and recoveries within 80-120% for accuracy assessments [24] [25].

Matrix Effect Evaluation: The presence of synthetic byproducts and residual starting materials can significantly impact analytical measurements through matrix effects [24] [25]. Quality control protocols must include the evaluation of ion suppression or enhancement effects in mass spectrometric analyses, with matrix effects exceeding ±20% considered significant [24]. Deuterated internal standards are frequently employed to compensate for these matrix effects and ensure accurate quantification [26] [27].

Stability Assessment: Long-term stability studies are required to establish appropriate storage conditions and expiration dating for Isovaleric Acid-d9 products [28] [25]. These studies typically evaluate chemical and isotopic stability under various temperature, humidity, and light exposure conditions over periods exceeding 12 months [25]. Stability acceptance criteria require maintenance of ≥97% chemical purity and ≥98 atom% deuterium content throughout the specified shelf life [28].

Isotopic Purity Assessment

The determination of isotopic purity represents a critical quality control parameter that requires specialized analytical techniques capable of accurately measuring deuterium content and distribution [15] [22] [29].

High-Resolution Mass Spectrometry: Electrospray ionization high-resolution mass spectrometry provides the most accurate and sensitive method for isotopic purity determination [15] [22] [30]. This technique can measure isotopic purities in the range of 90-99.9% with accuracies of ±0.1% using sample amounts as small as 1-10 μg [15] [30]. The method relies on the precise mass differences between isotopologues to achieve quantitative measurements of deuterium incorporation.

Deuterium Nuclear Magnetic Resonance Spectroscopy: Deuterium Nuclear Magnetic Resonance spectroscopy provides direct measurement of deuterium content and positional distribution within the molecule [29] [31]. This technique can achieve measurement accuracies of ±0.2% across the range of 95-99.9% isotopic purity using sample amounts of 1-5 mg [31]. The method offers the unique advantage of providing information about the specific positions of deuterium substitution within the molecular framework [29].

Quantitative Proton Nuclear Magnetic Resonance: Quantitative proton Nuclear Magnetic Resonance spectroscopy can be employed to measure residual hydrogen content in highly deuterated compounds [31] [32]. This complementary technique provides isotopic purity measurements in the range of 85-99% with accuracies of ±0.5% using 5-10 mg sample amounts [32]. The method is particularly valuable for confirming the absence of residual hydrogen at specific molecular positions.

Mass Balance Validation: Comprehensive isotopic purity assessment requires the implementation of mass balance approaches that account for all isotopic species present in the sample [33]. These methods combine multiple analytical techniques, including gas chromatography-mass spectrometry and quantitative nuclear magnetic resonance, to provide independent verification of isotopic purity measurements [33]. Cross-validation between different analytical methods is essential for ensuring the accuracy and reliability of isotopic purity determinations [33].

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Dates

Last modified: 04-14-2024

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